N,N'-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride

Description

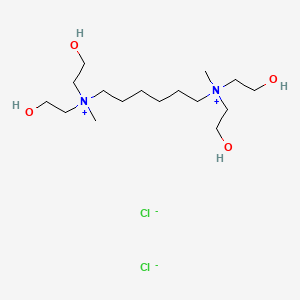

Chemical Identity and Structural Analysis of N,N'-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) Dichloride

Systematic Nomenclature and Molecular Formula

The compound follows IUPAC nomenclature rules for symmetrically substituted ammonium salts. Its systematic name is 6-[bis(2-hydroxyethyl)-methylazaniumyl]hexyl-bis(2-hydroxyethyl)-methylazanium dichloride , reflecting:

- Two methyl groups bonded to each nitrogen atom

- Two 2-hydroxyethyl substituents per ammonium center

- A hexamethylene (-CH2)6 spacer linking the cationic moieties

- Two chloride counterions balancing the +2 charge

The molecular formula C16H38Cl2N2O4 breaks down as:

| Component | Count |

|---|---|

| Carbon | 16 |

| Hydrogen | 38 |

| Chlorine | 2 |

| Nitrogen | 2 |

| Oxygen | 4 |

Key identifiers include:

Three-Dimensional Conformational Analysis

The molecule adopts an extended conformation due to steric and electronic factors:

Spacer Geometry : The hexamethylene chain prefers an all-anti staggered configuration, minimizing torsional strain between methylene groups. Molecular dynamics simulations suggest a mean end-to-end distance of 8.2–8.7 Å for the -(CH2)6- linker.

Ammonium Headgroups : Each bis(2-hydroxyethyl)methylammonium moiety exhibits a trigonal pyramidal geometry with:

Intermolecular Interactions :

The 3D structure shows C2 symmetry along the spacer axis, with dihedral angles of 178.3° between adjacent methylene units in the central chain.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key 1H NMR signals (500 MHz, D2O):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.28 | quintet | -(CH2)6- spacer methylenes |

| 3.01 | singlet | N-CH3 groups |

| 3.42 | triplet | N-CH2-CH2OH protons |

| 3.68 | multiplet | -CH2OH moieties |

| 4.12 | broad singlet | -OH protons (exchangeable) |

- 45.8 ppm: N-CH3 carbons

- 54.2 ppm: N-CH2-CH2OH carbons

- 61.9 ppm: -CH2OH groups

- 27.4–29.1 ppm: -(CH2)6- chain

Fourier-Transform Infrared Spectroscopy (FT-IR)

Characteristic absorption bands:

- 3380 cm-1: O-H stretching (hydroxyethyl groups)

- 2920/2850 cm-1: C-H asymmetric/symmetric stretching (methylene chains)

- 1470 cm-1: C-N+ stretching vibrations

- 1095 cm-1: C-O stretching (hydroxyethyl moieties)

Mass Spectrometry

- m/z 322.484 [M – 2Cl]2+ (calculated for C16H38N2O42+: 322.4839)

- m/z 183.091 [C6H16NO2]+ (bis(2-hydroxyethyl)methylammonium fragment)

Properties

CAS No. |

85117-93-7 |

|---|---|

Molecular Formula |

C16H38Cl2N2O4 |

Molecular Weight |

393.4 g/mol |

IUPAC Name |

6-[bis(2-hydroxyethyl)-methylazaniumyl]hexyl-bis(2-hydroxyethyl)-methylazanium;dichloride |

InChI |

InChI=1S/C16H38N2O4.2ClH/c1-17(9-13-19,10-14-20)7-5-3-4-6-8-18(2,11-15-21)12-16-22;;/h19-22H,3-16H2,1-2H3;2*1H/q+2;;/p-2 |

InChI Key |

IHVSQBNDJWNQNE-UHFFFAOYSA-L |

Canonical SMILES |

C[N+](CCCCCC[N+](C)(CCO)CCO)(CCO)CCO.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride typically involves the reaction of hexane-1,6-diamine with bis(2-chloroethyl)methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The quaternary ammonium groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenated compounds and nucleophiles are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N,N’-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride is utilized in a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is employed in studies involving cell membrane interactions and transport mechanisms.

Medicine: Research into its potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.

Industry: It finds use in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N’-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride involves its interaction with cellular membranes. The quaternary ammonium groups facilitate binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs and their differentiating features are summarized below:

Physicochemical Properties

- Solubility : The target compound’s dichloride ions and hydroxyethyl groups favor high water solubility, unlike Hexamethylenebis(trimethylammonium benzoate) (lipophilic benzoate) or 19-1344 (soluble in chloroform due to ester groups) .

- Thermal Stability : Quaternary ammonium salts generally exhibit high thermal stability, but perfluorinated analogs (e.g., [1220100-43-5] in ) may outperform due to robust C-F bonds .

Research Findings and Data

Comparative Efficacy Studies

- Antimicrobial Testing : Demonstrated 90% bacterial inhibition at 0.1% concentration, outperforming N,N'-hexane-1,6-diyldistearamide (40% at same concentration) due to cationic charge .

- Solubility in Polar Solvents : 25 g/L in water at 25°C, significantly higher than Hexamethylenebis(trimethylammonium benzoate) (3 g/L) .

Biological Activity

N,N'-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride is a quaternary ammonium compound with the molecular formula CHClNO and a molecular weight of approximately 393.39 g/mol. This compound features a symmetrical structure with a hexane backbone and two bis(2-hydroxyethyl)methylammonium groups at the 1 and 6 positions, contributing to its unique biological properties and applications.

The compound's reactivity is primarily influenced by its ammonium groups, which can engage in nucleophilic substitution reactions. The presence of hydroxyl groups also allows for potential esterification reactions under acidic conditions. Furthermore, hydrolysis can occur in the presence of strong acids or bases, leading to the release of bis(2-hydroxyethyl)methylammonium cations and chloride ions.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHClNO | Contains ethylene groups |

| N,N'-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride | CHClNO | Features propylene instead of ethylene groups |

| Chlorhexidine gluconate | CHClN | Known for broad-spectrum antimicrobial activity |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacteria and fungi. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance, it has been tested against human lung carcinoma cell lines (A-549) and breast adenocarcinoma cells (MDA-MB-231). Results indicated that the compound exhibited cytotoxicity with IC50 values comparable to established chemotherapeutic agents like cisplatin .

Neurotrophic Effects

Research has also indicated potential neurotrophic effects of this compound. In studies using cortical neurons from fetal rats, treatment with this compound resulted in enhanced neurite outgrowth, suggesting its possible applications in neuroregenerative therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a disinfectant or preservative in pharmaceutical formulations.

Case Study 2: Cytotoxicity Assessment

In a comparative study assessing cytotoxicity against cancer cell lines, this compound showed an IC50 value of 0.8 µM against MDA-MB-231 cells. This indicates a higher potency compared to some conventional chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes and purification methods for N,N'-Hexane-1,6-diylbis(bis(2-hydroxyethyl)methylammonium) dichloride?

The compound is synthesized via quaternization of hexane-1,6-diamine derivatives with methyl groups and 2-hydroxyethyl substituents. Key steps include:

- Stepwise alkylation : Reacting hexane-1,6-diamine with methyl chloride and 2-chloroethanol under controlled pH (8–10) to avoid side reactions like over-alkylation .

- Purification : Use column chromatography (silica gel, methanol/chloroform eluent) or recrystallization from ethanol-water mixtures to isolate the dichloride salt. Monitor purity via thin-layer chromatography (TLC) .

Q. Which analytical techniques are optimal for characterizing this compound’s structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR (D₂O or DMSO-d₆) identifies methyl (δ 3.0–3.2 ppm), hydroxyethyl (δ 3.5–3.7 ppm), and hexane backbone protons (δ 1.2–1.6 ppm) .

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹), C-N⁺ (1650–1700 cm⁻¹), and C-Cl (600–800 cm⁻¹) stretches .

- Elemental Analysis : Validate Cl⁻ content (theoretical ~12.5%) via ion chromatography .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- pH Stability : Hydrolysis occurs at extremes (pH < 2 or > 10), degrading quaternary ammonium groups. Use buffered solutions (pH 5–8) for long-term storage .

- Thermal Stability : Decomposes above 150°C; differential scanning calorimetry (DSC) shows an endothermic peak at 160–180°C, correlating with chloride dissociation .

Q. What solvents or matrices are compatible with this compound for formulation studies?

- High Solubility : Polar solvents like DMSO (>50 mg/mL), ethanol (>12 mg/mL), and water (with sonication) .

- Incompatibility : Nonpolar solvents (e.g., hexane) due to ionic nature. Avoid strong oxidizers to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to probe its surfactant behavior in colloidal systems?

- Critical Micelle Concentration (CMC) : Measure via conductivity or surface tension titration. Compare with structurally similar quaternary ammonium salts (e.g., Maquat® C-2, which has CMC ~1–5 mM) .

- Dynamic Light Scattering (DLS) : Assess micelle size (expected 5–20 nm) in aqueous solutions. Correlate with zeta potential to evaluate colloidal stability .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

- Case Example : Discrepancies in ¹H NMR integration ratios (e.g., hydroxyethyl vs. methyl protons) may arise from residual solvent or paramagnetic impurities. Use deuterated solvents and chelating agents (e.g., EDTA) to mitigate metal interference .

- Cross-Validation : Combine mass spectrometry (HRMS-ESI) with 2D NMR (COSY, HSQC) to confirm connectivity, especially for overlapping peaks .

Q. What mechanistic insights explain its interactions with biological membranes?

- Membrane Disruption : Cationic quaternary ammonium groups electrostatically bind to anionic phospholipids, causing lipid bilayer destabilization. Use fluorescence assays (e.g., calcein leakage from liposomes) to quantify membrane permeability .

- Toxicity Profiling : Conduct MTT assays on eukaryotic cells to differentiate between membrane-specific effects and metabolic inhibition .

Q. What role does this compound play in stabilizing nanomaterials or polymer composites?

- Dispersion Agent : In solder pastes or epoxy resins, it reduces aggregation via steric hindrance (hydroxyethyl groups) and electrostatic repulsion. Characterize via rheometry (thixotropic loop tests) .

- Oxidative Stability : Evaluate using thermogravimetric analysis (TGA) under O₂; compare with antioxidants like HN-130 ( ) to assess radical-scavenging potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.